Cimlanod, also known by its development code CXL-1427, is an experimental drug primarily investigated for the treatment of acute decompensated heart failure. It was discovered by Cardioxyl Pharmaceuticals, which was later acquired by Bristol-Myers Squibb. This compound functions as a prodrug of nitroxyl, a compound recognized for its cardiovascular benefits. The molecular formula of Cimlanod is with a molecular weight of approximately 177.18 g/mol.
The synthesis of Cimlanod involves a multi-step process that typically begins with the preparation of N-hydroxy-5-methylfuran-2-sulfonamide. The primary synthetic route includes the reaction of 5-methylfuran-2-sulfonyl chloride with hydroxylamine under controlled conditions. This reaction yields the desired product, which is then purified for further use.
The reaction conditions are crucial for achieving high yields and purity. Typically, the reaction is performed in an organic solvent like dichloromethane or pyridine, and it may require specific temperature controls to ensure optimal reactivity and minimize side reactions. The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Cimlanod's structure can be represented using its canonical SMILES notation: CC1=CC=C(O1)S(=O)(=O)NO
. This indicates the presence of a furan ring, sulfonamide group, and hydroxyl functional groups.
The compound's structural data includes:
The decomposition reaction can be summarized as follows:
This mechanism allows nitroxyl to exert its vasodilatory effects on blood vessels and improve cardiac output.
Cimlanod acts as a prodrug that releases nitroxyl upon breakdown in the bloodstream. Nitroxyl enhances cardiac function by dilating blood vessels and improving both systolic and diastolic performance of the heart muscle. The mechanism involves direct interactions with various molecular targets, including thiols and metal centers within cardiac tissues, leading to vasodilation and increased myocardial contractility .
Relevant data on its physical properties can be obtained from databases such as PubChem and DrugBank .
Cimlanod has been extensively studied for its potential in treating acute decompensated heart failure. Research indicates that it may improve cardiac output and alleviate symptoms associated with heart failure through its ability to release nitroxyl. This makes Cimlanod a valuable compound in cardiovascular research, particularly in understanding the physiological effects of nitroxyl on heart function .
Cimlanod has a molecular weight of 177.18 g/mol and the empirical formula C₅H₇NO₄S. Its structure comprises a 5-methylfuran ring linked to a sulfonamide functional group with an N-hydroxy modification (–S(=O)(=O)NO). The methylfuran moiety provides lipophilicity, while the sulfonamide group confers pH-dependent reactivity. Spectroscopic analyses (e.g., NMR, LC-HRMS) confirm that the sulfonamide nitrogen is directly bonded to the oxygen atom, a configuration critical for HNO release [1] [4].
Table 1: Key Degradation Products of Cimlanod
Degradant | Empirical Formula | Origin | Stability |
---|---|---|---|
1 | C₅H₆O₃S | HNO release by-product | Stable |
2 | C₅H₆O₄S | Oxidation of Degradant 1 | Moderately stable |
3 | C₅H₇NO₆S₂ | Cimlanod + SO₂ adduct | Metastable (converts to Degradant 4) |
4 | C₅H₇NO₃S | Dehydration of Degradant 3 | Stable |
Cimlanod is a prototype formulation prodrug designed for intravenous administration. It undergoes pH-dependent hydrolysis in the bloodstream (pH 7.4) to release HNO and the inactive metabolite 5-methylfuran-2-sulfinic acid. This non-enzymatic process involves proton transfer and S–N bond cleavage, producing HNO within seconds of infusion [1] [4].
Table 2: Stabilizing Effects of Captisol® on Cimlanod
Condition | Degradation Rate Constant | Major Degradants | Mechanism |
---|---|---|---|
Without Captisol® (pH 4) | High | 2, 3, 4 | Oxidation/SO₂ addition |
With Captisol® (pH 4) | 10-fold lower | Minimal | Host-guest inclusion |
Cimlanod is classified as a second-generation HNO donor, distinct from first-generation compounds like CXL-1020 (its direct metabolite). Its activation is triggered solely by physiological pH, unlike enzymatic or redox-dependent donors. Released HNO modifies cysteine thiols in target proteins, forming N-hydroxysulfenamide adducts. This post-translational modification drives HNO’s unique effects [4] [8]:
Cimlanod’s pharmacological effects place it in a novel dual-class category:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7